

(4-Chlorophenyl)methylamine CAS number and registry data

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Compound of Interest

Compound Name:	[(4-Chlorophenyl)methyl] (pentyl)amine
CAS No.:	851269-51-7
Cat. No.:	B3288236

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An In-Depth Technical Guide to (4-Chlorophenyl)(phenyl)methanamine: Synthesis, Analysis, and Applications

This guide provides a comprehensive technical overview of (4-Chlorophenyl)(phenyl)methanamine, a key chemical intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical methodologies, and applications, with a focus on the expertise and precision required in a scientific setting.

Compound Identification and Registry Data

The nomenclature surrounding "(4-Chlorophenyl)methylamine" can be ambiguous. It is crucial to distinguish between several related structures. This guide focuses on (4-Chlorophenyl)(phenyl)methanamine, also known as 4-chlorobenzhydrylamine, due to its significance as a chiral intermediate in drug synthesis.

(4-Chlorophenyl)(phenyl)methanamine exists as a racemic mixture and as individual enantiomers, each with distinct identifiers.

Identifier	Racemic (\pm)-(4-Chlorophenyl)(phenyl)methanamine	(R)-(4-Chlorophenyl)(phenyl)methanamine	(S)-(4-Chlorophenyl)(phenyl)methanamine
Synonyms	4-Chlorobenzhydramine, (\pm)-4-Chlorobenzhydramine	(R)-(-)-4-Chlorobenzhydramine, (R)-1-(4-Chlorophenyl)-1-phenylmethanamine	(+)-4-Chlorobenzhydramine, (S)-p-Chlorophenyl-phenylmethanamine
CAS Number	28022-43-7 (hydrochloride); 5267-39-0 (free base)[1][2]	101758-26-7[3]	163837-32-9[4]
Molecular Formula	C ₁₃ H ₁₂ ClN[1][4][5]	C ₁₃ H ₁₂ ClN[3][5]	C ₁₃ H ₁₂ ClN[4]
Molecular Weight	217.69 g/mol [1][4][5]	217.70 g/mol [3]	217.69 g/mol [4]
Appearance	-	-	-
PubChem CID	409810[1]	-	736032[4]

Note: Other related compounds include 4-chlorobenzylamine (CAS: 104-86-9) and 4-chloro-N-methylaniline (CAS: 932-96-7), which have different structures and applications.[6][7][8]

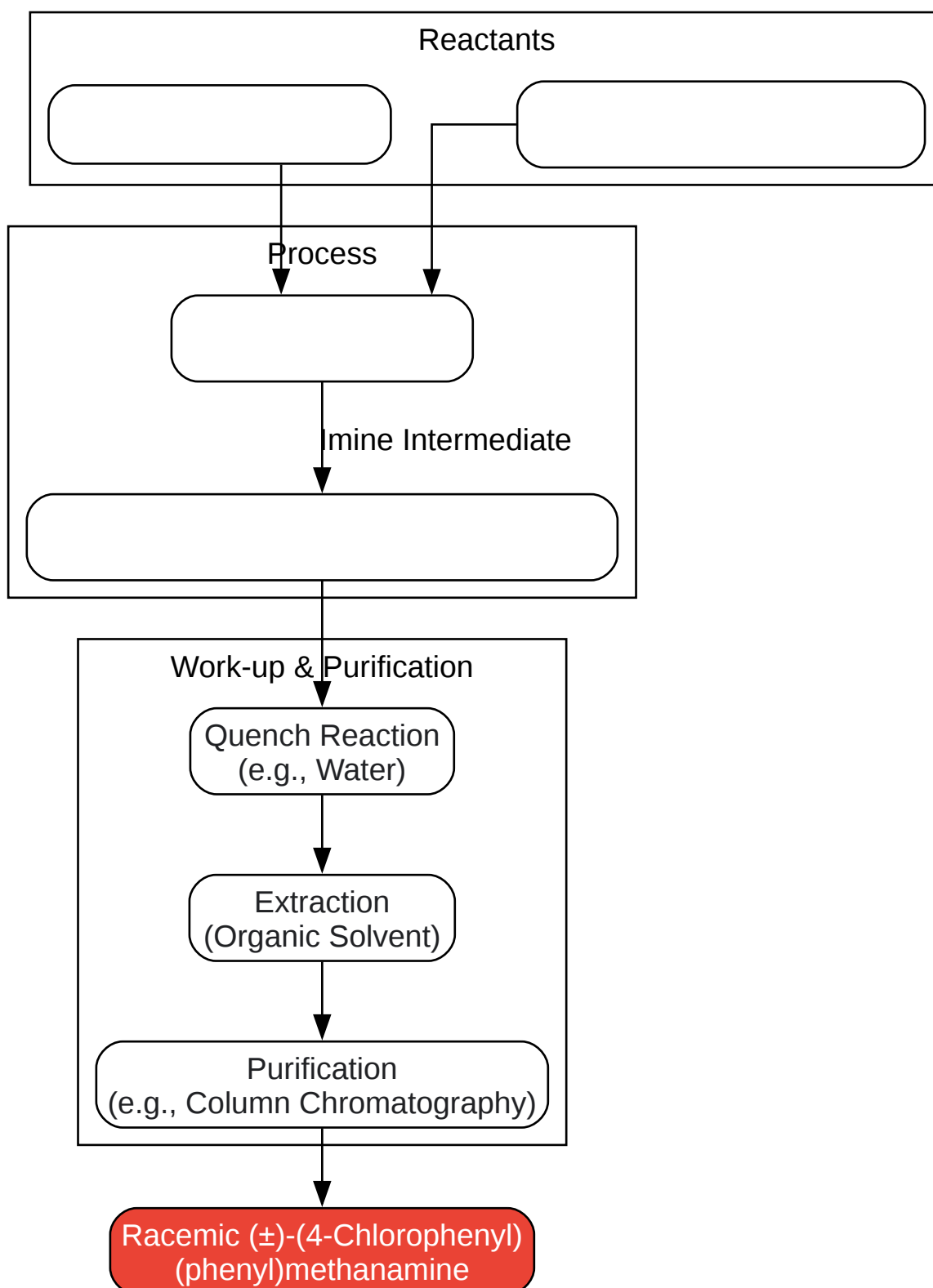
Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-(4-Chlorophenyl)(phenyl)methanamine is critical for its use in pharmaceuticals like Levocetirizine, where the specific stereochemistry dictates therapeutic activity.[9][10] The most common industrial approach involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic (\pm)-(4-Chlorophenyl)(phenyl)methanamine

A prevalent method for synthesizing the racemic compound is through reductive amination.^[11] This involves the reaction of a ketone with an amine source to form an imine, which is then reduced to the target amine.

Workflow for Racemic Synthesis via Reductive Amination



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Caption: General workflow for the synthesis of racemic (4-Chlorophenyl)(phenyl)methanamine.

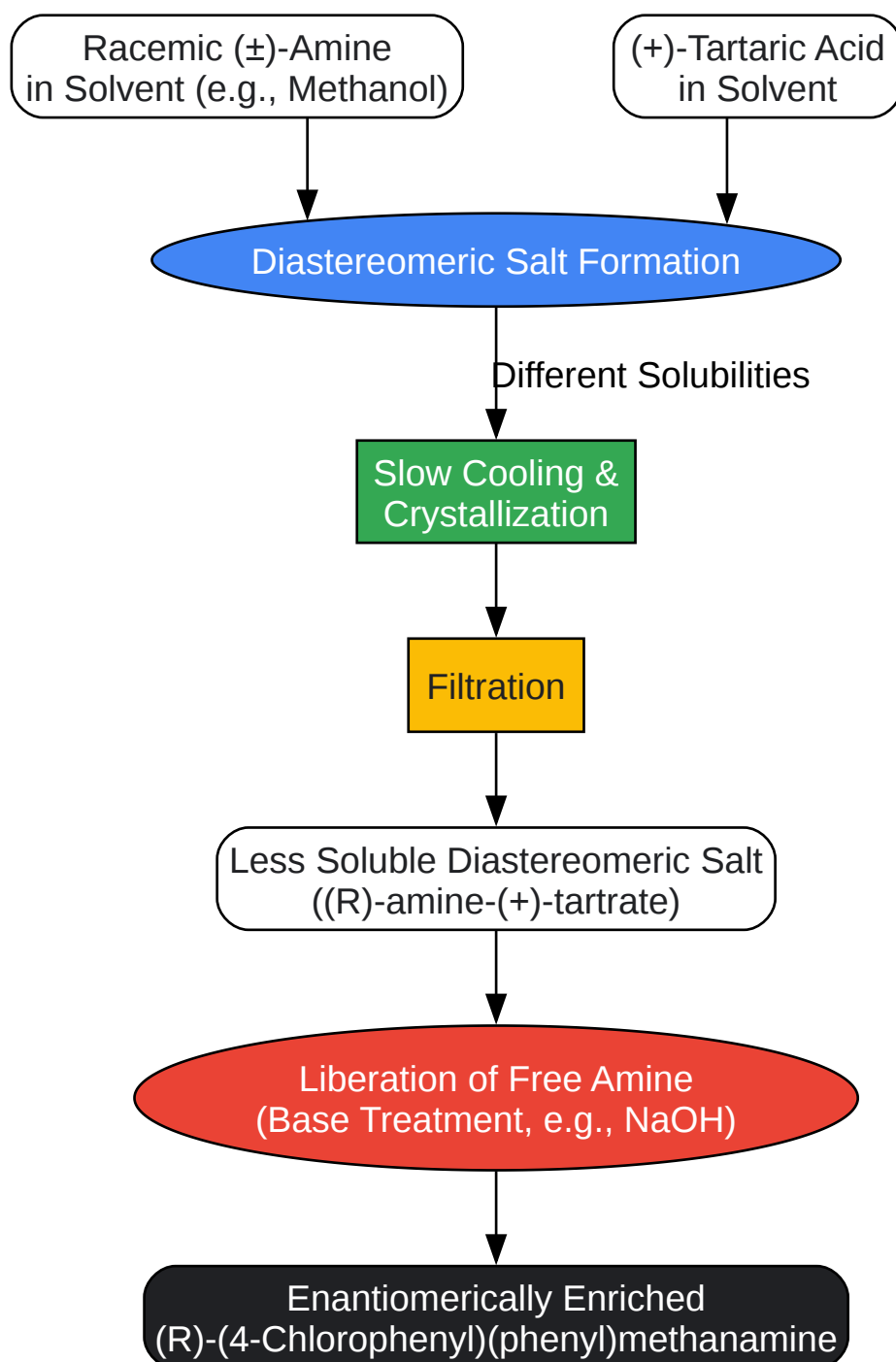
Experimental Protocol: Catalytic Hydrogenation Route^[11]

- Autoclave Setup: To a 1.3 L stirred autoclave, add 162 g of 4-chlorobenzophenone, 450 ml of methanol, 10 g of Raney nickel, and 5 g of ammonium acetate.
- Inerting: Displace the air in the autoclave with nitrogen.
- Ammonia Addition: Add 300 ml of liquid ammonia to the autoclave.
- Pressurization: Pressurize the autoclave with hydrogen to 80 bar.
- Reaction: Heat the mixture to 125 °C while stirring. Adjust the hydrogen pressure to 120 bar and maintain these conditions until the reaction is complete.
- Work-up: After completion, cool the autoclave and carefully depressurize. Filter the mixture to remove the catalyst and evaporate the solvent from the filtrate to yield the crude product.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a pivotal step. This is typically achieved by diastereomeric salt crystallization using a chiral resolving agent, such as (+)-tartaric acid.^{[9][12]}

Workflow for Chiral Resolution



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Sources

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